SchisanlignoneE
Description
Schisanlignone E is a lignan compound, a class of organic polymers commonly found in plants, particularly in the Schisandra genus. Lignans are characterized by their dimeric structures derived from phenylpropanoid units. Lignans like Schisanlignone E often exhibit complex stereochemistry and functional group variations, influencing their solubility, bioavailability, and pharmacological effects.
Properties
Molecular Formula |
C29H28O8 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(9R,10R)-4,5,19-trimethoxy-9,10-dimethyl-11-oxo-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16H,11,14H2,1-5H3/t15-,16-/m1/s1 |
InChI Key |
AYPIMRFCRUFXCP-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@H]1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SchisanlignoneE typically involves the extraction from natural sources such as the Schisandra plant. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
SchisanlignoneE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of halogenated lignan derivatives.
Scientific Research Applications
SchisanlignoneE has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mechanism of Action
The mechanism of action of SchisanlignoneE involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. These actions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lignans share core structural motifs but differ in substituents, stereochemistry, and functional groups. Below, Schisanlignone E is compared with two structurally analogous lignans: Sodium Lignin Sulfonate and (3-Bromo-5-chlorophenyl)boronic acid (a boronic acid derivative with lignan-like aromaticity).
Table 1: Structural and Physicochemical Comparison
Key Differences
Structural Complexity: Schisanlignone E and Sodium Lignin Sulfonate are polymeric lignans with extended aromatic systems, whereas (3-Bromo-5-chlorophenyl)boronic acid is a simpler boronic acid derivative with halogen substituents. The latter’s smaller size and halogenation enhance its reactivity in cross-coupling reactions.
Solubility and Applications: Sodium Lignin Sulfonate’s sulfonate groups confer high water solubility, making it suitable for industrial applications (e.g., dispersants). In contrast, Schisanlignone E’s lower solubility aligns with typical lignans used in lipid-soluble formulations or herbal extracts.
Bioactivity: While Schisanlignone E’s bioactivity is inferred to mirror lignans’ antioxidant properties, (3-Bromo-5-chlorophenyl)boronic acid’s boronic acid group enables coordination chemistry, relevant in catalysis or drug design.
Comparison with Functionally Similar Compounds
Schisanlignone E may also be compared with Podophyllotoxin (a lignan-derived antitumor agent) and Tanshinone IIA (a diterpene with cardiovascular benefits).
Table 2: Functional Comparison
Key Insights
- Mechanistic Diversity: Podophyllotoxin’s tubulin-targeting mechanism is well-defined, whereas Schisanlignone E’s effects are likely broader, targeting oxidative stress pathways.
- Lipophilicity: Tanshinone IIA’s high Log Po/w (5.34) suggests better membrane permeability than Schisanlignone E, aligning with its systemic cardiovascular effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
